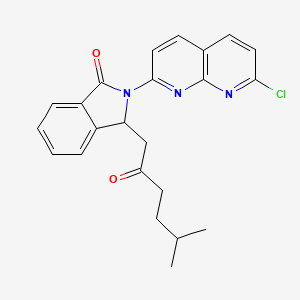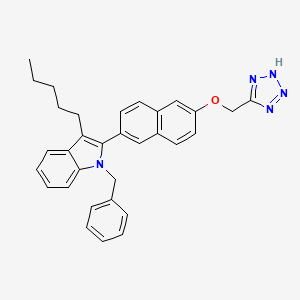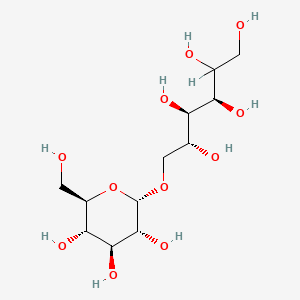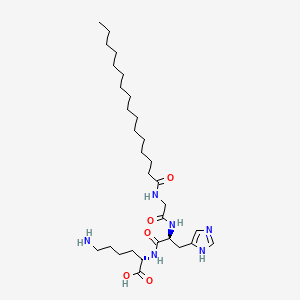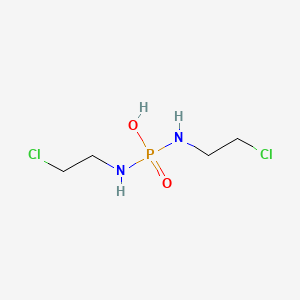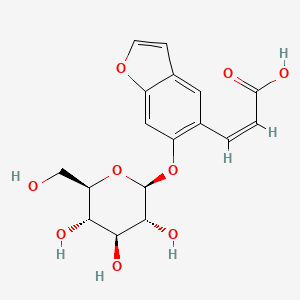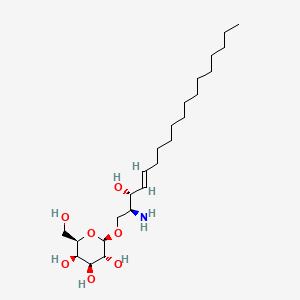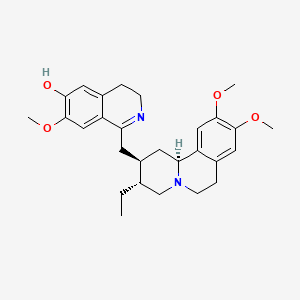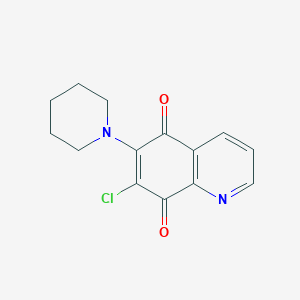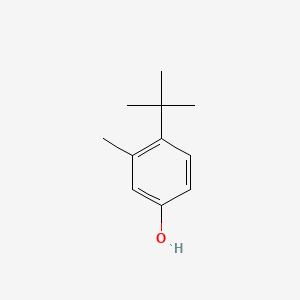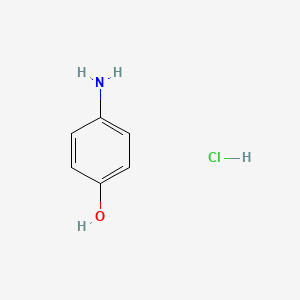
4-Aminofenol clorhidrato
Descripción general
Descripción
4-Aminophenol, also known as para-aminophenol or p-aminophenol, is an organic compound with the formula H2NC6H4OH . It is typically available as a white powder and is commonly used as a developer for black-and-white film . It is recognized as a serious environmental pollutant that enters the environment during the manufacture and processing of a variety of industrial processes and through the degradation of some pharmaceutical products .
Synthesis Analysis
4-Aminophenol can be produced from phenol by nitration followed by reduction with iron . Alternatively, the partial hydrogenation of nitrobenzene affords phenylhydroxylamine, which rearranges primarily to 4-aminophenol . It can also be produced from nitrobenzene by electrolytic conversion to phenylhydroxylamine, which spontaneously rearranges to 4-aminophenol .
Molecular Structure Analysis
The molecular structure of 4-Aminophenol consists of a benzene ring with an amino group (NH2) and a hydroxyl group (OH) attached to it . The molecular formula is C6H7NO .
Chemical Reactions Analysis
4-Aminophenol is a building block used in organic chemistry. It is the final intermediate in the industrial synthesis of paracetamol . Treating 4-aminophenol with acetic anhydride gives paracetamol .
Physical And Chemical Properties Analysis
4-Aminophenol appears as colorless to reddish-yellow crystals . It has a density of 1.13 g/cm3, a melting point of 187.5 °C, and a boiling point of 284 °C . It is moderately soluble in alcohols and can be recrystallized from hot water .
Aplicaciones Científicas De Investigación
Eliminación de contaminantes ambientales
4-Aminofenol (4AP) es reconocido como un contaminante ambiental grave que ingresa al medio ambiente durante la fabricación y el procesamiento de una variedad de procesos industriales y mediante la degradación de algunos productos farmacéuticos . Se utiliza en un estudio comparativo de la eliminación de 4AP de soluciones acuosas mediante membranas líquidas de emulsión utilizando transportes facilitados de tipo 1 ácido y básico .
Aplicaciones industriales
La molécula 4-aminofenol se usa ampliamente como materia prima e intermedio en diversas industrias como la de tintes, caucho, piensos, petróleo, fotografía o farmacia . También es un metabolito del contaminante emergente paracetamol y el componente principal de las formulaciones de tinte para el cabello oxidativo .
Optimización del proceso de eliminación de 4AP
Para optimizar el proceso de eliminación de 4AP, se estudió la influencia de diferentes condiciones experimentales . Estas condiciones incluyen la concentración del agente de extracción en la fase del producto, la concentración del tensioactivo en la fase de la membrana, la velocidad de agitación, la relación de volumen entre la fase de alimentación y la fase de emulsión, la relación de volumen entre la fase del producto y la fase de la membrana y la velocidad y el tiempo de emulsificación .
Cinética del proceso de eliminación de 4AP
La cinética del proceso de eliminación de 4AP se ha analizado ajustando los resultados experimentales a los modelos de primer orden, segundo orden y los modelos de Behnajady y Avrami . El modelo de Behnajady presenta un excelente ajuste, lo que permite calcular tanto la tasa de eliminación inicial como la conversión de eliminación máxima .
Estudio de la ferrihemoglobina y las lesiones renales
El clorhidrato de 4-aminofenol se ha utilizado para estudiar la ferrihemoglobina y las lesiones renales en ratas .
Químicos de laboratorio
El clorhidrato de 4-aminofenol se utiliza como químico de laboratorio .
Uso de productos alimenticios, farmacéuticos, plaguicidas o biocidas
El clorhidrato de 4-aminofenol se utiliza en el uso de productos alimenticios, farmacéuticos, plaguicidas o biocidas .
Safety and Hazards
Direcciones Futuras
4-Aminophenol is recognized as a serious environmental pollutant, and research is being conducted to develop methods for its removal from aqueous solutions . For example, a study has been conducted on the removal of 4-Aminophenol from aqueous solutions by emulsion liquid membranes using acid and basic type 1-facilitated transports .
Mecanismo De Acción
Target of Action
It is known to be a key intermediate in the biodegradation of nitrobenzenes and amines .
Mode of Action
It is known to be a building block in organic chemistry, prominently used in the industrial synthesis of paracetamol .
Biochemical Pathways
4-Aminophenol hydrochloride is metabolized through a unique pathway. It is converted to 1,2,4-trihydroxybenzene via 1,4-benzenediol. The benzene ring of 1,2,4-trihydroxybenzene is then cleaved by 1,2,4-trihydroxybenzene 1,2-dioxygenase to form maleylacetic acid .
Action Environment
4-Aminophenol hydrochloride poses significant hazards to both human health and the environment. It can cause skin, respiratory, and eye irritation, and is considered a major toxic pollutant for aquatic life . Proper handling and disposal procedures are necessary to minimize environmental impact .
Análisis Bioquímico
Biochemical Properties
4-Aminophenol hydrochloride plays a significant role in various biochemical reactions. It serves as a synthetic intermediate in various industries, particularly in the pharmaceutical industry where it is used to synthesize analgesics and antipyretics
Cellular Effects
4-Aminophenol hydrochloride can have significant effects on various types of cells and cellular processes. It has been reported to be a nephrotoxin and hepatotoxin, indicating that it can have harmful effects on kidney and liver cells
Molecular Mechanism
It is known to be involved in the reduction of nitrobenzene to phenylhydroxylamine, which rearranges primarily to 4-aminophenol This suggests that it may have binding interactions with biomolecules and may be involved in enzyme inhibition or activation
Metabolic Pathways
4-Aminophenol hydrochloride is involved in the metabolic pathway that transforms nitrobenzene to 4-aminophenol This pathway involves interactions with various enzymes and cofactors
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of 4-Aminophenol hydrochloride involves the conversion of 4-nitrophenol to 4-aminophenol, which is then reacted with hydrochloric acid to produce 4-Aminophenol hydrochloride.", "Starting Materials": [ "4-nitrophenol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 4-nitrophenol to 4-aminophenol using sodium borohydride in ethanol", "Step 2: Neutralization of the reaction mixture using sodium hydroxide", "Step 3: Acidification of the solution with hydrochloric acid to produce 4-Aminophenol hydrochloride", "Step 4: Isolation of the product by filtration and washing with water" ] } | |
| 51-78-5 | |
Fórmula molecular |
C6H8ClNO |
Peso molecular |
145.59 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl)azanium;chloride |
InChI |
InChI=1S/C6H7NO.ClH/c7-5-1-3-6(8)4-2-5;/h1-4,8H,7H2;1H |
Clave InChI |
RVGOBWDGAVAVPJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)O.Cl |
SMILES canónico |
C1=CC(=CC=C1[NH3+])O.[Cl-] |
Apariencia |
Solid powder |
Color/Form |
Crystalline powde |
melting_point |
306 °C, decomposes |
| 51-78-5 | |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
123-30-8 (Parent) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Very sol in water; sol in alcohol |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-aminophenol 4-aminophenol conjugate monoacid 4-aminophenol hydrochloride 4-aminophenol monopotassium salt 4-aminophenol monosodium salt 4-aminophenol sulfate 4-aminophenol sulfate (2:1) 4-aminophenol, 18O-labeled 4-aminophenol, 3H-labeled 4-aminophenol, ion(1+) 4-hydroxyaniline p-aminophenol p-aminophenol phosphate para-aminophenol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4-aminophenol hydrochloride in the presented research?
A1: Across these studies, 4-aminophenol hydrochloride serves as a background ultraviolet (UV) absorption reagent in High-Performance Liquid Chromatography (HPLC) with indirect UV detection. This technique facilitates the analysis of compounds lacking a chromophore, which are otherwise undetectable by traditional UV detection methods. [, , , , , , ]
Q2: How does 4-aminophenol hydrochloride enable the detection of compounds without a UV chromophore?
A2: The principle relies on the creation of a constant background signal by 4-aminophenol hydrochloride in the mobile phase. When an analyte without a UV chromophore passes through the detector, it displaces the 4-aminophenol hydrochloride, leading to a decrease in absorbance. This decrease is then detected and used to quantify the analyte. [, , , , , , ]
Q3: What types of compounds have been successfully analyzed using 4-aminophenol hydrochloride in these studies?
A3: The research demonstrates the successful use of 4-aminophenol hydrochloride for analyzing various aliphatic amines [], pyrrolidinium ionic liquid cations [], piperidinium ionic liquid cations [, ], and the N-methyl, propyl-morpholinium cation [, ].
Q4: Are there specific advantages to using 4-aminophenol hydrochloride over other UV absorption reagents?
A4: Research indicates that while other cationic, anionic, and amphiprotic UV absorption reagents exist, cationic reagents, particularly 4-aminophenol hydrochloride, demonstrate superior performance in separating and detecting certain ionic liquid cations using ion-pair chromatography with indirect UV detection. []
Q5: Can you provide some details on the analytical methods used in conjunction with 4-aminophenol hydrochloride?
A5: The studies employed various chromatographic techniques, including reversed-phase liquid chromatography [, , , , ], ion-pair chromatography [, , , , ], and hydrophilic interaction liquid chromatography []. These methods utilize 4-aminophenol hydrochloride in the mobile phase to enable the indirect UV detection of analytes.
Q6: Are there alternative analytical techniques available for analyzing these types of compounds?
A6: While alternative methods exist, the highlighted research emphasizes the simplicity, accuracy, and reliability of utilizing 4-aminophenol hydrochloride as a background UV absorption reagent in HPLC for analyzing otherwise UV-inactive compounds. [, , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


